molecular formula C13H20N2OSi B13929437 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile

2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile

Cat. No.: B13929437
M. Wt: 248.40 g/mol
InChI Key: ZYUPVHNUNFDWRN-UHFFFAOYSA-N
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Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile is an organic compound that features a nicotinonitrile core with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to introduce the nicotinonitrile moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Grignard reagents in ether solvents at low temperatures.

Major Products Formed

    Oxidation: The major product is typically an aldehyde or ketone.

    Reduction: The major product is usually an amine or alcohol.

    Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile involves its reactivity as a protected intermediate. The TBDMS group provides stability, allowing for selective reactions at other functional groups. Upon deprotection, the compound can participate in various chemical transformations, targeting specific molecular pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((tert-Butyldimethylsilyl)oxy)methyl)acetaldehyde
  • 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
  • 2-(((tert-Butyldimethylsilyl)oxy)methyl)phenol

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile is unique due to its combination of a nicotinonitrile core and a TBDMS protecting group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining selectivity and stability sets it apart from other similar compounds.

Properties

Molecular Formula

C13H20N2OSi

Molecular Weight

248.40 g/mol

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-12-11(9-14)7-6-8-15-12/h6-8H,10H2,1-5H3

InChI Key

ZYUPVHNUNFDWRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC=N1)C#N

Origin of Product

United States

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